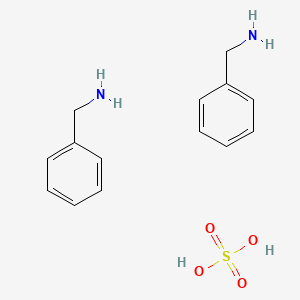
Acetamide, N,N'-pentamethylenebis(iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N,N’-pentamethylenebis(iodo-) is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of iodine atoms attached to the acetamide structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-pentamethylenebis(iodo-) typically involves the reaction of acetamide with iodine in the presence of a suitable catalyst. One common method is the iodination of acetamide using iodine and a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms into the acetamide structure.
Industrial Production Methods
Industrial production of Acetamide, N,N’-pentamethylenebis(iodo-) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N,N’-pentamethylenebis(iodo-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodinated derivatives.
Reduction: Reduction reactions can remove iodine atoms, converting the compound back to its parent acetamide form.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated acetamide derivatives, while reduction can produce acetamide.
Applications De Recherche Scientifique
Acetamide, N,N’-pentamethylenebis(iodo-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other iodinated compounds.
Biology: The compound is used in biochemical studies to investigate the role of iodine in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, N,N’-pentamethylenebis(iodo-) involves the interaction of iodine atoms with target molecules. The iodine atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. This mechanism is utilized in various applications, including the inhibition of enzyme activity and the labeling of biomolecules for imaging studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodoacetamide: Similar in structure but with only one iodine atom attached to the acetamide group.
Fluoroacetamide: Contains fluorine instead of iodine.
Chloroacetamide: Contains chlorine instead of iodine.
Bromoacetamide: Contains bromine instead of iodine.
Uniqueness
Acetamide, N,N’-pentamethylenebis(iodo-) is unique due to the presence of multiple iodine atoms, which enhances its reactivity and potential applications in various fields. The multiple iodine atoms provide additional sites for interaction with target molecules, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
64058-91-9 |
|---|---|
Formule moléculaire |
C9H16I2N2O2 |
Poids moléculaire |
438.04 g/mol |
Nom IUPAC |
2-iodo-N-[5-[(2-iodoacetyl)amino]pentyl]acetamide |
InChI |
InChI=1S/C9H16I2N2O2/c10-6-8(14)12-4-2-1-3-5-13-9(15)7-11/h1-7H2,(H,12,14)(H,13,15) |
Clé InChI |
XKKQXRACUULROS-UHFFFAOYSA-N |
SMILES canonique |
C(CCNC(=O)CI)CCNC(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)
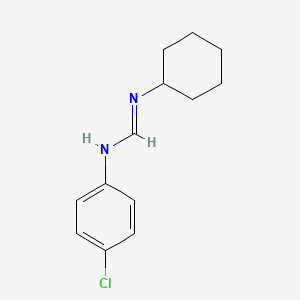
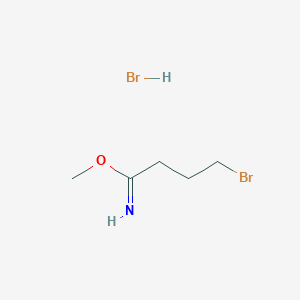
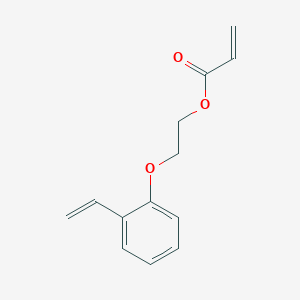
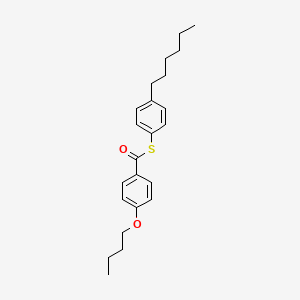
![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)
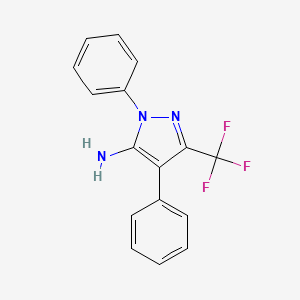
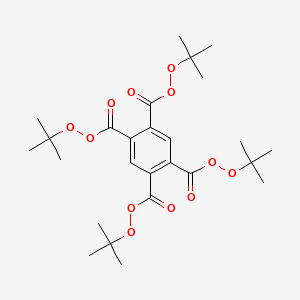

![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)
![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)
